Molecular weight and formula of Fmoc-Ile-OSu for stoichiometric calculations
Molecular weight and formula of Fmoc-Ile-OSu for stoichiometric calculations
Executive Summary
This technical guide provides a comprehensive analysis of Fmoc-Ile-OSu (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine N-hydroxysuccinimide ester), a pre-activated amino acid derivative used in Solid Phase Peptide Synthesis (SPPS) and bioconjugation. Unlike free acid derivatives (Fmoc-Ile-OH) that require in situ activation (e.g., HATU/DIPEA), Fmoc-Ile-OSu allows for direct aminolysis, minimizing reagent complexity and reducing the risk of racemization at the
Physicochemical Profile
The accurate calculation of stoichiometry begins with verified molecular data. Fmoc-Ile-OSu is an activated ester; its molecular weight differs significantly from the free acid form due to the N-hydroxysuccinimide (NHS) leaving group.
Table 1: Chemical Specification
| Parameter | Specification |
|---|---|
| Chemical Name | Fmoc-L-isoleucine N-hydroxysuccinimide ester |
| Common Abbreviation | Fmoc-Ile-OSu |
| CAS Number | 121697-35-6 |
| Molecular Formula |
Critical Note: Do not confuse Fmoc-Ile-OSu (MW 450.49) with Fmoc-Ile-OH (MW 353.[3][4]4) or the reagent Fmoc-OSu (MW 337.3). Using the wrong MW in stoichiometric calculations will result in significant under-dosing (approx. 22% error), leading to deletion sequences in the peptide chain.
Stoichiometric Calculations
In SPPS, driving the coupling reaction to completion requires a molar excess of the amino acid relative to the resin loading. Because Fmoc-Ile-OSu is pre-activated, the mass required is calculated directly without accounting for activation reagents like HATU or DIC.
Core Equations
To determine the mass of Fmoc-Ile-OSu (
Where:
- = Target moles of peptide (mmol)
- = Mass of resin used (g)[5]
- = Resin loading capacity (mmol/g)[5]
- = Equivalents required (typically 3–5 for OSu esters)
- = 450.49 mg/mmol ( g/mol )[6]
Reference Data for Common Scales
The following table provides pre-calculated masses for standard synthesis scales using 3 equivalents (standard) and 5 equivalents (difficult sequences).
Table 2: Stoichiometric Mass Matrix (Fmoc-Ile-OSu)
| Synthesis Scale (
Operational Workflow & Methodology
Mechanism of Action
Fmoc-Ile-OSu reacts via aminolysis . The free amine on the resin attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide (NHS) group. Unlike carbodiimide couplings, this reaction does not produce urea byproducts, but it is generally slower.
Experimental Protocol: Coupling Fmoc-Ile-OSu
Prerequisites:
-
Resin is swollen and Fmoc-deprotected (free amine form).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Procedure:
-
Preparation: Calculate and weigh the required mass of Fmoc-Ile-OSu (Table 2).
-
Dissolution: Dissolve the powder in anhydrous DMF to achieve a concentration of 0.2 – 0.3 M .
-
Additive (Optional but Recommended): Add 1.0 equivalent of HOBt (Hydroxybenzotriazole) relative to the amino acid.
-
Reasoning: While OSu esters react directly, HOBt acts as a catalyst to accelerate the reaction and further suppress racemization.
-
-
Coupling: Add the solution to the resin reaction vessel.
-
CRITICAL: Do NOT add base (DIPEA/NMM). The reaction proceeds under neutral conditions. Exogenous base can catalyze the hydrolysis of the OSu ester and increase the risk of racemization.
-
-
Incubation: Agitate at room temperature for 4 to 12 hours .
-
Note: OSu esters have slower kinetics than HATU/activated esters. Overnight coupling is often preferred for sterically hindered residues like Isoleucine.
-
-
Washing: Drain and wash the resin with DMF (
mL) to remove the liberated N-hydroxysuccinimide.
Workflow Diagram
Figure 1: Operational workflow for the introduction of Fmoc-Ile-OSu into a peptide sequence. Note the absence of base during the coupling step.
Quality Control & Troubleshooting
5.1 Hydrolysis & Storage Stability The NHS-ester moiety is susceptible to hydrolysis by atmospheric moisture, converting back to Fmoc-Ile-OH and N-hydroxysuccinimide.
-
Symptom: Slow coupling or incomplete reaction (positive Kaiser test).
-
Verification: Analyze the raw material via RP-HPLC. The hydrolyzed acid (Fmoc-Ile-OH) will elute earlier than the hydrophobic ester (Fmoc-Ile-OSu).
-
Prevention: Store under inert gas (Argon/Nitrogen) at -20°C or 4°C. Allow the bottle to warm to room temperature before opening to prevent condensation.
5.2 Racemization
Isoleucine contains two chiral centers (
-
Excess Base: Never use DIPEA with pre-activated OSu esters.
-
Polar Solvents: Avoid DMSO if possible; DMF is preferred.
References
-
ChemBK. (n.d.). FMOC-ILE-OSU - Chemical Properties and CAS 121697-35-6. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]
